3-Ethoxy-2,4-difluorobenzyl bromide
Overview
Description
3-Ethoxy-2,4-difluorobenzyl bromide is an organic compound with the molecular formula C9H9BrF2O and a molecular weight of 251.07 g/mol . This compound is characterized by the presence of an ethoxy group, two fluorine atoms, and a bromomethyl group attached to a benzene ring. It is used in various chemical syntheses and research applications due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-2,4-difluorobenzyl bromide typically involves the bromination of 3-ethoxy-2,4-difluorotoluene. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom on the benzyl position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-2,4-difluorobenzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, forming new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Potassium permanganate in aqueous or acidic medium under reflux.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran under inert atmosphere.
Major Products:
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
3-Ethoxy-2,4-difluorobenzyl bromide is utilized in various scientific research fields, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme inhibitors and receptor ligands, where the compound’s reactivity is exploited to modify biological molecules.
Medicine: Potential use in the development of new therapeutic agents, especially those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-Ethoxy-2,4-difluorobenzyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The presence of fluorine atoms enhances the compound’s electrophilicity, making it a valuable intermediate in organic synthesis. The ethoxy group provides additional sites for chemical modification, enabling the creation of diverse derivatives with tailored properties .
Comparison with Similar Compounds
3,4-Difluorobenzyl bromide: Similar structure but lacks the ethoxy group, resulting in different reactivity and applications.
2,4,6-Trifluorobenzyl bromide: Contains an additional fluorine atom, leading to increased electrophilicity and different chemical behavior.
4-Chloro-3-fluorobenzyl bromide:
Uniqueness: 3-Ethoxy-2,4-difluorobenzyl bromide is unique due to the combination of ethoxy and difluorobenzyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals.
Properties
IUPAC Name |
1-(bromomethyl)-3-ethoxy-2,4-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2O/c1-2-13-9-7(11)4-3-6(5-10)8(9)12/h3-4H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXYRQBXOYISBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1F)CBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801255947 | |
Record name | 1-(Bromomethyl)-3-ethoxy-2,4-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801255947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017778-22-1 | |
Record name | 1-(Bromomethyl)-3-ethoxy-2,4-difluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1017778-22-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Bromomethyl)-3-ethoxy-2,4-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801255947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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